molecular formula C24H33N3O4 B000828 Ranolazine CAS No. 95635-55-5

Ranolazine

Cat. No. B000828
CAS RN: 95635-55-5
M. Wt: 427.5 g/mol
InChI Key: XKLMZUWKNUAPSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ranolazine synthesis involves multi-step chemical processes with various starting materials such as o-methoxyphenol, 2,6-dimethylaniline, piperazine, and epoxychloropropane. The synthesis has been optimized to improve yields, reduce operational complexity, and decrease environmental impact. Notable methods include a 4-step procedure resulting in Ranolazine dihydrochloride with good yield and an "all water chemistry" approach that provides a green synthesis pathway, enhancing the environmental friendliness of the process. These advancements demonstrate the pharmaceutical industry's commitment to developing efficient and sustainable production methods for Ranolazine (Li Zhong-jun, 2003) (Damodara N. Kommi, Dinesh Kumar, A. Chakraborti, 2013).

Molecular Structure Analysis

The molecular structure of Ranolazine is confirmed through various analytical techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. These techniques validate the chemical structure of Ranolazine and its metabolites, ensuring the compound's purity and consistency for therapeutic use. The detailed structure analysis is crucial for understanding the drug's pharmacological properties and its interaction with biological targets (Tao Jing-chao, 2007).

Chemical Reactions and Properties

Ranolazine undergoes various chemical reactions, including acylation, condensation, cycloaddition, and salt formation, as part of its synthesis process. These reactions contribute to the formation of Ranolazine's complex structure, involving multiple functional groups that are essential for its pharmacological activity. The optimized synthesis routes have improved the overall yield and purity of Ranolazine, making the production process more efficient and scalable for industrial applications (C. Guohua, 2007).

Scientific Research Applications

  • Chronic Stable Angina : Ranolazine effectively treats chronic stable angina pectoris by increasing exercise tolerance and reducing anginal episodes. It acts as a selective inhibitor of late sodium influx, thereby improving cardiac function (Nash & Nash, 2008).

  • Metabolic Effects : It stimulates glucose oxidation in both normoxic and ischemic conditions, which has implications for its use in managing metabolic aspects of cardiac conditions (McCormack, Barr, Wolff, & Lopaschuk, 1996).

  • Antiarrhythmic Properties : Ranolazine blocks sustained Na+ channel activity, particularly in LQT-3 mutant channels, suggesting its potential as an antiarrhythmic drug (Fredj, Sampson, Liu, & Kass, 2006).

  • Ischemia-Reperfusion Injury : It reduces Ca2+ overload and oxidative stress, thus protecting against ischemia-reperfusion injury in isolated hearts. This is attributed to its effects on improving mitochondrial integrity (Aldakkak, Camara, Heisner, Yang, & Stowe, 2011).

  • Atrial Fibrillation and Heart Failure : Ranolazine suppresses stretch-induced atrial fibrillation and improves exercise capacity and reduces angina episodes in ischemic heart disease. It has shown positive effects in maintaining sinus rhythm and reducing ventricular tachycardia (Milberg et al., 2013; Hawwa & Menon, 2013; Kumar et al., 2009).

  • Myocardial Infarction : In experimental models, ranolazine reduces myocardial infarct size, improves left ventricular function, and decreases ischemia/reperfusion-induced arrhythmias, enhancing heart failure outcomes (Hale & Kloner, 2014).

  • Potential in Neurological Conditions : It has shown potential as an anticonvulsant, particularly in conditions like ischemic stroke, by modulating brain sodium channels, particularly NaV1.2 (Peters, Sokolov, Rajamani, & Ruben, 2013).

  • Ventricular Arrhythmias : Ranolazine affects ventricular vulnerability and defibrillation thresholds, underscoring its antiarrhythmic potential in treating ventricular arrhythmias (Kumar, Nearing, Bartoli, Kwaku, Belardinelli, & Verrier, 2008).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZUWKNUAPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045196
Record name Ranolazine
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Molecular Weight

427.5 g/mol
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Physical Description

Solid
Record name Ranolazine
Source Human Metabolome Database (HMDB)
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Solubility

<1 mg/ml, Soluble in dichloromethane, methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone; slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether; very slightly soluble in water, 1.10e-01 g/L
Record name Ranolazine
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Record name Ranolazine
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Record name Ranolazine
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Mechanism of Action

Myocardial ischemia exerts effects on adenosine triphosphate flux, leading to a decrease in the energy available for contraction and relaxation of the heart muscle. Electrolyte balance of sodium and potassium is necessary for maintaining normal cardiac contraction and relaxation. Disruption of adequate sodium and potassium electrolyte balance leads to excessively high concentrations of sodium and calcium, which likely interferes with oxygen supply to the heart muscle. This imbalance eventually leads to angina symptoms of chest pain or pressure, nausea, and dizziness, among others. The mechanism of action for ranolazine is not fully understood. At therapeutic concentrations, it can inhibit the cardiac late sodium 205 current (INa), which may affect the electrolyte balance in the myocardium, relieving angina symptoms. The clinical significance this inhibition in the treatment of angina symptoms is not yet confirmed. Ranolazine inhibits sodium and potassium ion channel currents. It has been shown to exert weak activity on L-type calcium channels making it a weak direct vasodilator and exerts minimal direct effects on atrioventricular nodal conduction. Some additional mechanisms have been elucidated. Ranolazine exerts antagonistic activity towards the alpha 1 and beta 1 adrenergic receptors and inhibition of fatty acid oxidation., Ranolazine, a piperazine derivative, is an antianginal agent. Although the exact mechanism of antianginal activity of ranolazine has not been fully elucidated, results of early studies suggested that ranolazine shifted adenosine triphosphate (ATP) production away from fatty acid oxidation (ie, partial inhibition of fatty acid oxidation) in favor of more oxygen-efficient glucose oxidation, especially when free fatty acid concentrations were elevated (eg, during ischemia), leading to reduced oxygen demand and symptoms of ischemia without affecting cardiac work. However, these pharmacologic effects generally were observed at concentrations exceeding therapeutic plasma concentrations in clinical studies., Recent data suggest that ranolazine may exert its antianginal and anti-ischemic effects through concentration-, voltage-, and frequency-dependent inhibition of the late (ie, sustained, persistent) sodium current and other cardiac ion channels and transporters. The late sodium current is created by inactivation of the sodium channel protein. However, angina (ie, ischemia, hypoxia) impairs sodium channel inactivation and increases the amount of sodium in cardiac cells, which facilitates calcium overload via the sodium-calcium exchange pump. Increased intracellular calcium may result in myocyte hyperexcitability and electrical instability, impaired diastolic relaxation, reduced coronary artery perfusion, impaired myocardial oxygen supply, increased oxygen demand, and ventricular dysfunction. Thus, ranolazine may decrease the magnitude of the late sodium current resulting in a net reduction in intracellular sodium concentrations, reversal of calcium overload, restoration of ventricular pump function, and prevention of ischemia-induced arrhythmias. Unlike other antianginal agents, the antianginal effects of ranolazine are not dependent upon reductions in heart rate or blood pressure., The QT prolongation effect of ranolazine on the surface electrocardiogram is the result of inhibition of IKr, which prolongs the ventricular action potential., /The authors/ investigated changes in Na(+) currents (I(Na)) in permanent (or chronic) atrial fibrillation (AF) and the effects of I(Na) inhibition using ranolazine (Ran) on arrhythmias and contractility in human atrial myocardium. Electrical remodeling during AF is typically associated with alterations in Ca(2+) and K(+) currents. It remains unclear whether I(Na) is also altered. Right atrial appendages from patients with AF (n = 23) and in sinus rhythm (SR) (n = 79) were studied. Patch-clamp experiments in isolated atrial myocytes showed significantly reduced peak I(Na) density ( approximately 16%) in AF compared with SR, which was accompanied by a 26% lower expression of Nav1.5 (p < 0.05). In contrast, late I(Na) was significantly increased in myocytes from AF atria by approximately 26%. Ran (10 mumol/L) decreased late I(Na) by approximately 60% (p < 0.05) in myocytes from patients with AF but only by approximately 18% (p < 0.05) in myocytes from SR atria. Proarrhythmic activity was elicited in atrial trabeculae exposed to high [Ca(2+)](o) or isoprenaline, which was significantly reversed by Ran (by 83% and 100%, respectively). Increasing pacing rates from 0.5 to 3.0 Hz led to an increase in diastolic tension that could be significantly decreased by Ran in atria from SR and AF patients. Na(+) channels may contribute to arrhythmias and contractile remodeling in AF. Inhibition of I(Na) with Ran had antiarrhythmic effects and improved diastolic function., For more Mechanism of Action (Complete) data for Ranolazine (11 total), please visit the HSDB record page.
Record name Ranolazine
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Product Name

Ranolazine

Color/Form

White to off-white solid

CAS RN

95635-55-5, 142387-99-3
Record name Ranolazine
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Record name Ranolazine
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Record name (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)
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Record name Ranolazine
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Record name Ranolazine
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Melting Point

120-124
Record name Ranolazine
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Synthesis routes and methods I

Procedure details

1.0 g of 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine 2HCl suspended in 50 ml of ether is stirred with excess dilute aqueous potassium carbonate solution until the salt is completely dissolved. The organic layer is then separated, washed twice with water, dried over magnesium sulfate and evaporated to yield 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine as the free base.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3.5 g of 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt in water (50 ml) is adjusted to pH 12 with ammonium hydroxide solution and extracted with methylene chloride. The methylene chloride is evaporated to afford 3 g of 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine as the free base.

Synthesis routes and methods III

Procedure details

1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine acetate (1.0 g) is dissolved in 50 ml 50% aqueous sulfuric acid, and the solution evaporated to dryness. The product is suspended in ethanol and filtered, air dried and recrystallized from methanol/acetone to yield 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine.2HSO4.
Name
1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,000
Citations
E Rayner‐Hartley, T Sedlak - Journal of the American Heart …, 2016 - Am Heart Assoc
… ranolazine was initially proposed as the main anti‐ischemic mechanism. However, further evaluation using the therapeutic doses of ranolazine … In summary, ranolazine inhibits the late …
Number of citations: 104 www.ahajournals.org
M Jerling - Clinical pharmacokinetics, 2006 - Springer
… Ranolazine is a compound that is approved by the US FDA … The anti-anginal effect of ranolazine does not depend on … After administration of radio-labelled ranolazine, 73% of the …
Number of citations: 185 link.springer.com
C Antzelevitch, A Burashnikov, S Sicouri, L Belardinelli - Heart rhythm, 2011 - Elsevier
… ranolazine has antiarrhythmic effects in both ventricles and atria. In the ventricles, ranolazine … In atria, ranolazine effectively suppresses atrial tachyarrhythmias and atrial fibrillation (AF). …
Number of citations: 247 www.sciencedirect.com
C Antzelevitch, L Belardinelli, AC Zygmunt… - Circulation, 2004 - Am Heart Assoc
Background— Ranolazine is a novel antianginal agent capable of producing antiischemic effects at plasma concentrations of 2 to 6 μmol/L without reducing heart rate or blood pressure…
Number of citations: 792 www.ahajournals.org
BR Chaitman - Circulation, 2006 - Am Heart Assoc
… Ranolazine is a substrate and an inhibitor of P-glycoprotein. Verapamil (≥360 … ranolazine with a 2.3-fold increase in ranolazine plasma levels. The drug label indicates that ranolazine …
Number of citations: 353 www.ahajournals.org
PH Stone, NA Gratsiansky, A Blokhin, IZ Huang… - Journal of the American …, 2006 - jacc.org
Objectives : The purpose of this study was to determine if ranolazine improves angina in stable coronary patients with persisting symptoms despite maximum recommended dose of …
Number of citations: 485 www.jacc.org
DT Nash, SD Nash - The Lancet, 2008 - thelancet.com
… ranolazine. Diltiazem 60 mg three times a day for 7 days reduces the oral clearance … ranolazine and inhibits its metabolism. Simvastatin does not affect ranolazine levels, but ranolazine …
Number of citations: 123 www.thelancet.com
G Hasenfuß, LS Maier - Clinical Research in Cardiology, 2008 - Springer
… In myocytes from dog and guinea pig hearts, ranolazine was shown to … Ranolazine also was shown to prevent H 2 O 2 induced increase in late I Na [25]. Most specifically, ranolazine …
Number of citations: 104 link.springer.com
T Gupta, S Khera, D Kolte, WS Aronow… - International journal of …, 2015 - Elsevier
… Ranolazine has been shown to inhibit a number of ion currents that play a role in the … ) values of ranolazine for the various ion currents. In the ventricles, ranolazine exercises its …
Number of citations: 59 www.sciencedirect.com
CA Salazar, JEB Flores, LEV Espinoza… - Cochrane Database …, 2017 - cochranelibrary.com
… We only compared ranolazine and placebo because there were few data for other comparisons. The evidence was uncertain about the effect of ranolazine 1000 mg given alone twice …
Number of citations: 60 www.cochranelibrary.com

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